5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-ethyl-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 5-bromo-1-ethyl-3-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one.
Reduction: Formation of 5-bromo-1-ethyl-3-hydroxy-3-[2-hydroxy-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one.
Substitution: Formation of 5-methoxy-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to physiological effects. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-methylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one
- 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-ethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one
- 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-isopropylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one lies in its specific substitution pattern The presence of the propyl group on the phenyl ring and the bromine atom on the indole ring confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22BrNO3 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C21H22BrNO3/c1-3-5-14-6-8-15(9-7-14)19(24)13-21(26)17-12-16(22)10-11-18(17)23(4-2)20(21)25/h6-12,26H,3-5,13H2,1-2H3 |
InChI Key |
UJNBSWUHTDFENY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC)O |
Origin of Product |
United States |
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